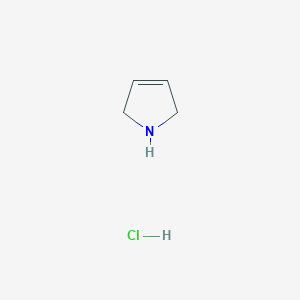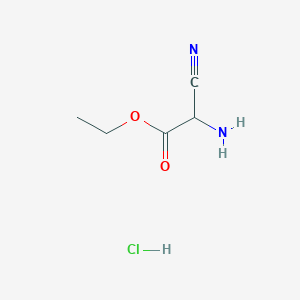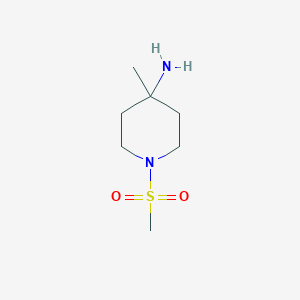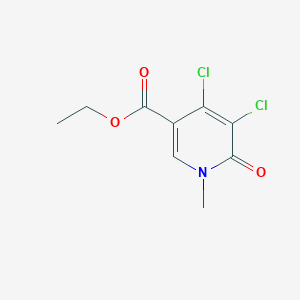![molecular formula C11H10N4O2S B1312971 N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine CAS No. 886497-71-8](/img/structure/B1312971.png)
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
Research has identified compounds containing thiazole and guanidine groups as exhibiting broad-spectrum antibacterial and antifungal activities. Synthesis efforts have focused on creating derivatives with enhanced antimicrobial properties. For example, novel 1,3-di methyl substituted guanidine compounds have been synthesized and evaluated for their antibacterial and antifungal efficacy against pathogens like E.coli, Lactobacillus, A. Brassicicola, and Aspergillus Niger, showcasing the potential of these compounds in addressing microbial resistance (B. S. Rawat & S. Mehra, 2016).
Molecular Structure and Tautomeric Analysis
Quantum chemical studies have been conducted to elucidate the preferred tautomeric state of compounds containing a 2-(thiazol-2-yl)guanidine unit, crucial for understanding their chemical behavior and potential biological interactions. Such analyses reveal the divalent N(I) oxidation state upon protonation of the thiazole ring nitrogen, providing insights into the electronic structure and reactivity of these molecules (Sonam Bhatia et al., 2012).
Anti-influenza Activity
A series of guanidino-alpha-D-glucopyranosides derivatives were synthesized and tested for anti-influenza activity. These compounds demonstrate the potential of guanidine derivatives in the development of novel antiviral agents, contributing to the ongoing search for effective treatments against influenza viruses (Yong-Hua Liu & L. Cao, 2008).
Chemical Synthesis and Characterization
The synthesis of guanidine derivatives involves various chemical reactions to achieve desired structures and properties. For instance, the preparation of specific guanidine derivatives has been detailed, demonstrating the chemical versatility and potential applications of these compounds in medicinal chemistry and beyond. Such synthetic efforts are essential for the development of new compounds with significant biological or chemical utility (Łukasz Balewski & A. Kornicka, 2021).
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c12-10(13)15-11-14-7(4-18-11)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H4,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPESCFUPUCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

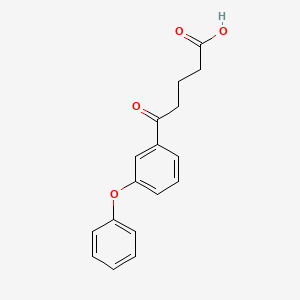
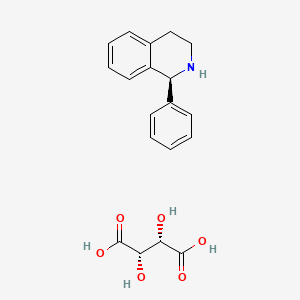
![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)
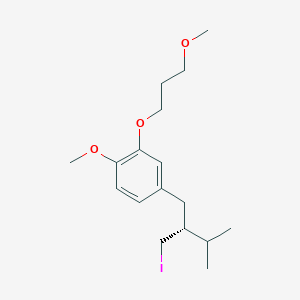
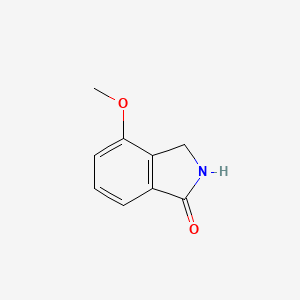
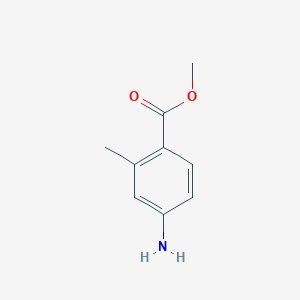

![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)
